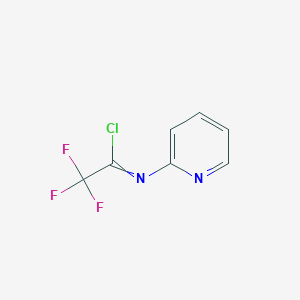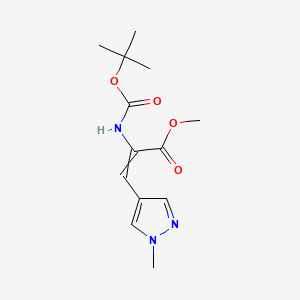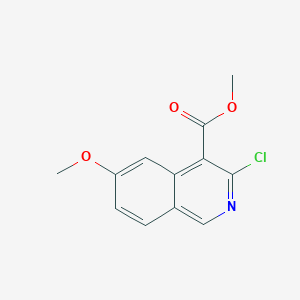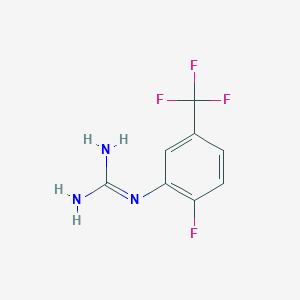
1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine is a chemical compound with the molecular formula C8H8ClF4N3. It is known for its unique structural features, which include a fluorinated aromatic ring and a guanidine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The guanidine group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like palladium or copper are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties .
Aplicaciones Científicas De Investigación
1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Comparison: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine is unique due to its guanidine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7F4N3 |
|---|---|
Peso molecular |
221.15 g/mol |
Nombre IUPAC |
2-[2-fluoro-5-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7F4N3/c9-5-2-1-4(8(10,11)12)3-6(5)15-7(13)14/h1-3H,(H4,13,14,15) |
Clave InChI |
PAOYJAIFEPYNRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)N=C(N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


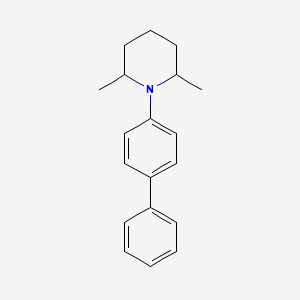
![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)
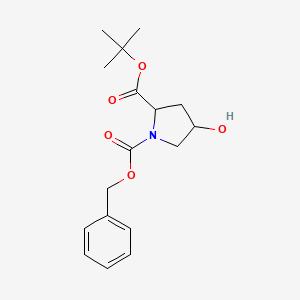
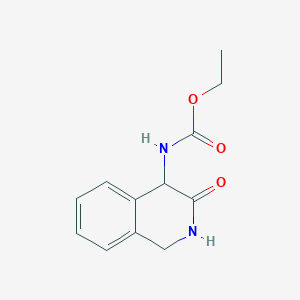

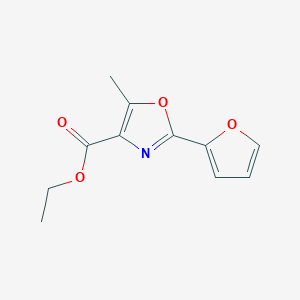
![(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)

